![molecular formula C8H5F2NO B1308175 2,4-Difluoro-3-methoxybenzonitrile CAS No. 220353-20-8](/img/structure/B1308175.png)
2,4-Difluoro-3-methoxybenzonitrile
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Description
Synthesis Analysis
The synthesis of compounds related to 2,4-Difluoro-3-methoxybenzonitrile involves the condensation of fluorobenzonitriles with phenoxides to produce aryl-oxybenzonitriles. These intermediates can then undergo cyclization to form various xanthone derivatives. Specifically, the synthesis of dixanthones and poly(dixanthones) is achieved by cyclizing 2-aryloxybenzonitriles in trifluoromethanesulfonic acid at room temperature. This process yields xanthone-iminium triflates, which exhibit a high resistance to hydrolysis of the C=N bond. However, under strong acidic conditions and prolonged reaction times, these compounds can be converted into xanthones. The synthesis process is highlighted by the creation of polynuclear dixanthones and a high molar mass polyxanthone from the monomer 3,3'-difluoro-4,4'-biphenyldicarbonitrile, which is structurally related to 2,4-Difluoro-3-methoxybenzonitrile .
Molecular Structure Analysis
The molecular structure of 2,4-Difluoro-3-methoxybenzonitrile is not directly discussed in the provided papers. However, the structure of related compounds, such as xanthone derivatives, suggests that the presence of fluorine atoms and methoxy groups in the benzonitrile framework can significantly influence the electronic properties and reactivity of these molecules. The resistance to hydrolysis of the C=N bond in xanthone-iminium triflates indicates a stable molecular structure under certain conditions .
Chemical Reactions Analysis
The chemical reactivity of compounds similar to 2,4-Difluoro-3-methoxybenzonitrile can be inferred from the reactions involving hexafluorobenzene and pentafluorobenzonitrile. In a reaction with sodium cyanide in methanol, hexafluorobenzene can undergo a complete displacement of all six fluorine atoms to form 1,4-dicyano-2,3,5,6-tetramethoxybenzene. This reaction showcases the potential for high reactivity in the presence of nucleophilic agents such as sodium cyanide, leading to the substitution of fluorine atoms in the aromatic ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-Difluoro-3-methoxybenzonitrile are not explicitly detailed in the provided papers. However, the properties of related fluorinated benzonitriles and their derivatives can provide some insights. The introduction of fluorine atoms into the aromatic ring typically increases the compound's stability and alters its electronic properties, potentially affecting its boiling point, solubility, and reactivity. The methoxy group may contribute to the electron-donating effects, further influencing the compound's chemical behavior .
Scientific Research Applications
Synthesis and Organic Chemistry
2,4-Difluoro-3-methoxybenzonitrile serves as a key intermediate in the synthesis of complex organic molecules. It has been utilized in the synthesis of substituted 2-amino-4-quinazolinones, starting from similar difluoro-methoxybenzonitrile compounds, demonstrating its utility in constructing heterocyclic compounds through substitutions and ring closure reactions (Fray et al., 2006). Additionally, its fluorinated nature makes it a candidate for the development of advanced polymer materials, as shown in the synthesis of multicyclic poly(benzonitrile ether)s, where difluorobenzonitrile derivatives were polycondensed, leading to soluble and cross-linked polyethers with unique properties (Kricheldorf et al., 2005).
Spectroscopy and Structural Analysis
The compound's fluorinated structure has prompted investigations into its electronic and geometric configurations using advanced spectroscopic techniques. Research has explored structural trends in difluorobenzonitriles, including 2,4-difluoro derivatives, through Fourier Transform Microwave Spectroscopy to understand the effects of fluorination on the benzene ring's geometry and electronic environment (Kamaee et al., 2015).
Materials Science and Engineering
In materials science, the introduction of fluorine atoms into polymer backbones has been shown to enhance material properties. For instance, fluorinated benzonitriles, including 2,4-difluoro derivatives, have been used to synthesize novel fluorine-containing poly(aryl ether nitrile)s with excellent thermal stability and solubility, indicating potential applications in high-performance materials (Kimura et al., 2001).
Photophysical and Electrochemical Studies
The photophysical properties of fluorinated compounds, like 2,4-difluoro-3-methoxybenzonitrile, have been a subject of interest. Studies have shown that fluorinated benzonitrile derivatives can significantly affect the electronic structure and photophysical behavior of molecules, making them suitable for applications in dye-sensitized solar cells and other optoelectronic devices (Prakasam et al., 2013).
properties
IUPAC Name |
2,4-difluoro-3-methoxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTCBZZFDKXOLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397529 |
Source
|
Record name | 2,4-Difluoro-3-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-3-methoxybenzonitrile | |
CAS RN |
220353-20-8 |
Source
|
Record name | 2,4-Difluoro-3-methoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220353-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Difluoro-3-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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